molecular formula C23H16ClNO2 B15020672 Isoquinolin-1-yl(phenyl)methyl 2-chlorobenzoate

Isoquinolin-1-yl(phenyl)methyl 2-chlorobenzoate

Cat. No.: B15020672
M. Wt: 373.8 g/mol
InChI Key: YINLHAGRRRHCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE typically involves the reaction of isoquinoline derivatives with benzoyl chloride derivatives under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. Catalysts such as palladium or copper may be used to enhance the reaction rate and yield. The process may also involve the use of continuous flow reactors to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of (ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA synthesis by interacting with DNA gyrase or topoisomerase . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(ISOQUINOLIN-1-YL)(PHENYL)METHYL 2-CHLOROBENZOATE is unique due to its specific structure, which combines the isoquinoline moiety with a chlorobenzoate group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H16ClNO2

Molecular Weight

373.8 g/mol

IUPAC Name

[isoquinolin-1-yl(phenyl)methyl] 2-chlorobenzoate

InChI

InChI=1S/C23H16ClNO2/c24-20-13-7-6-12-19(20)23(26)27-22(17-9-2-1-3-10-17)21-18-11-5-4-8-16(18)14-15-25-21/h1-15,22H

InChI Key

YINLHAGRRRHCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.